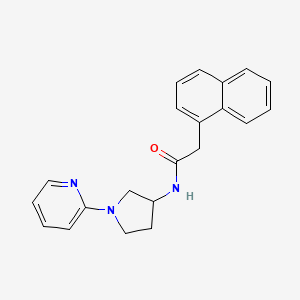

2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide often involves multi-component reactions, utilizing catalysts such as nano magnetite (Fe3O4) under conditions like ultrasound irradiation to achieve high efficiency and yield. For example, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related acetamide derivatives showcases the potential methodologies for creating complex molecules involving naphthalene and acetamide functionalities (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

The molecular structure of compounds like 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be studied through X-ray crystallography, revealing details such as hydrogen bonding, molecular conformation, and crystal packing. The interaction between different functional groups within the compound, such as hydroxy and amide groups, plays a crucial role in stabilizing the molecular structure through hydrogen bonding (Asiri, Khan, Tan, & Ng, 2010).

Chemical Reactions and Properties

Compounds containing naphthalene and acetamide groups can participate in various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, showcasing the chemical reactivity and potential applications of these compounds (Lee et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A variety of research studies have been conducted focusing on the synthesis, characterization, and applications of compounds structurally related to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide. For instance, the use of nano magnetite as a catalyst for the synthesis of naphthalene and pyrrolidine derivatives has been explored, highlighting efficient methodologies under ultrasound irradiation conditions (Mokhtary & Torabi, 2017). Similarly, the development of conducting polymers from low oxidation potential monomers based on pyrrole, including their electropolymerization, has been investigated, showcasing the potential for applications in electronic devices (Sotzing et al., 1996).

Chemosensors and Organocatalysts

Research has also delved into the creation of chemosensors for transition metal ions using naphthoquinone-based compounds, demonstrating significant selectivity and sensitivity towards specific metal ions, which could be beneficial for metal detection and analysis (Gosavi-Mirkute et al., 2017). Furthermore, the synthesis and application of new types of organocatalysts bearing naphthalene and pyrrolidine moieties have been explored, indicating their efficacy in catalyzing asymmetric reactions and their potential in synthetic organic chemistry (Syu et al., 2010).

Photophysical Studies and Molecular Sensing

The synthesis and photophysical study of pyrrolylmethylidene derivatives, including their intramolecular hydrogen bonding and potential applications in molecular sensors, have been subjects of interest, offering insights into the design of new photofunctional materials (Sigalov et al., 2015). Additionally, the development of novel sulfonylurea derivatives as H3 receptor antagonists showcases the therapeutic potential of naphthalene derivatives in medical research (Ceras et al., 2012).

Material Science and Polymer Research

In material science, the synthesis and characterization of novel copolymers containing pyridylazo-naphthoxyl groups for metal ion detection and analysis have been reported, highlighting the utility of such materials in chemical sensing and environmental monitoring (Zhou et al., 2008).

Propiedades

IUPAC Name |

2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDACMGHELMVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)